molecular formula C10H18O3 B6159890 3-cyclohexyl-2-methoxypropanoic acid CAS No. 1603431-09-9

3-cyclohexyl-2-methoxypropanoic acid

Cat. No.: B6159890
CAS No.: 1603431-09-9
M. Wt: 186.25 g/mol
InChI Key: AAXJRFKHUCGRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-2-methoxypropanoic acid (CAS 1603431-09-9) is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This reagent is offered as a high-purity material specifically for laboratory and research applications. It is characterized by a propanoic acid backbone substituted with a cyclohexyl group and a methoxy functional group, a structure that makes it a versatile intermediate in organic synthesis and medicinal chemistry research. Researchers value this compound for its potential in developing more complex molecules, such as TEAD inhibitors, which are a area of interest in oncological research . The structural features of the cyclohexane and methoxy groups can influence the compound's physicochemical properties, including its lipophilicity and metabolic stability, making it a point of interest in structure-activity relationship (SAR) studies. As a specialized building block, it is strictly for use in chemical synthesis, material science, and pharmaceutical development within a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1603431-09-9

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

3-cyclohexyl-2-methoxypropanoic acid

InChI

InChI=1S/C10H18O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3,(H,11,12)

InChI Key

AAXJRFKHUCGRQN-UHFFFAOYSA-N

Canonical SMILES

COC(CC1CCCCC1)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Cyclohexyl 2 Methoxypropanoic Acid

Enantioselective Synthesis Approaches for 3-Cyclohexyl-2-methoxypropanoic Acid

Enantioselective synthesis is critical for producing a single enantiomer of a chiral compound. For this compound, which contains a stereocenter at the C2 position, several strategies can be employed to achieve high enantiomeric purity.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

One of the most reliable methods for introducing stereochemistry is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a plausible approach involves the use of a cyclohexyl-based chiral auxiliary. sigmaaldrich.comsoton.ac.uk These auxiliaries are effective in inducing high diastereofacial selectivity in carbon-carbon bond forming reactions. sigmaaldrich.com A general strategy would involve the following steps:

Acylation: A chiral alcohol, such as a derivative of (-)-menthol or (-)-8-phenylmenthol, is acylated with a suitable propanoic acid derivative.

α-Alkylation: The resulting chiral ester enolate is then alkylated with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide). The bulky chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess.

Auxiliary Cleavage: The chiral auxiliary is then cleaved, for instance by hydrolysis, to yield the desired enantiomerically enriched 3-cyclohexyl-2-substituted-propanoic acid, which can then be methylated to give the final product.

The choice of the chiral auxiliary is crucial for achieving high stereoselectivity. Evans' oxazolidinone auxiliaries and Oppolzer's camphor (B46023) sultams are also well-established auxiliaries that have been successfully used in the asymmetric synthesis of α-substituted carboxylic acids. researchgate.net

A study on the diastereoselective electrochemical carboxylation of chiral N-(2-bromoacyl)oxazolidin-2-ones showed that while some auxiliaries gave poor diastereoselectivity, Oppolzer's camphor sultam provided excellent results (98:2 diastereomeric ratio). researchgate.net This highlights the importance of selecting the appropriate auxiliary for the specific transformation.

Chiral AuxiliaryPotential Application in SynthesisExpected Outcome
Cyclohexyl-based auxiliaries (e.g., (-)-8-phenylmenthol)Asymmetric alkylation of a propanoate derivativeHigh diastereoselectivity in the formation of the C-C bond. sigmaaldrich.com
Evans' OxazolidinonesAsymmetric alkylation of N-acyl oxazolidinonesGood to excellent diastereoselectivity, widely applicable.
Oppolzer's Camphor SultamAsymmetric alkylation of N-acyl sultamsExcellent diastereoselectivity, often used for challenging substrates. researchgate.net

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. For the synthesis of this compound, an iridium-catalyzed allylic alkylation could be a potential route, although this would require further modification of the resulting product. nih.gov A more direct approach might involve the asymmetric hydrogenation of a suitable unsaturated precursor.

For instance, 3-cyclohexyl-2-methoxy-2-propenoic acid could be synthesized and then subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands). The catalyst would facilitate the addition of hydrogen across the double bond from a specific face, leading to the formation of one enantiomer of this compound in excess.

Enantioselective Alkylation of Aliphatic Carboxylic Acid Precursors

Direct enantioselective alkylation of carboxylic acid enolates presents a significant challenge due to the potential for racemization. However, recent advancements have led to the development of methods for the enantioselective alkylation of masked carboxylic acid derivatives. nih.gov

A potential strategy for this compound could involve the use of a masked acyl cyanide (MAC) reagent derived from a suitable propanoic acid precursor. nih.gov This intermediate could then undergo an iridium-catalyzed enantioselective allylic alkylation, followed by transformation of the allyl group and the masked acyl cyanide to the desired cyclohexylmethyl and carboxylic acid functionalities, respectively.

Diastereoselective Synthesis Protocols

While this compound itself is chiral, diastereoselective synthesis becomes relevant when additional stereocenters are present or introduced in the synthetic route. For instance, if a chiral auxiliary is used, the key step is a diastereoselective reaction.

Research on the synthesis of morpholine-2-carboxylic acid derivatives has demonstrated successful diastereoselective protocols. nih.gov These studies show that the condensation between a lactone and an imine can be controlled to produce either trans or cis products with high diastereoselectivity by choosing acidic or basic conditions, respectively. nih.gov While the specific substrates are different, the underlying principles of controlling relative stereochemistry through reaction conditions can be applied to intermediates in the synthesis of this compound, especially when using chiral auxiliaries.

Optimization of Reaction Conditions for Yield and Stereocontrol in this compound Synthesis

The optimization of reaction conditions is paramount for achieving high yields and stereoselectivity in any chemical synthesis. This is particularly true for complex, multi-step syntheses of chiral molecules.

A study on the automated optimization of a multistep continuous flow process for a pharmaceutical synthesis highlighted the benefits of systematically varying reaction parameters. nih.gov This approach allows for the rapid identification of optimal conditions, leading to improved yield, purity, and greener processes. nih.gov

Temperature and Solvent Effects on Reaction Outcomes

Temperature and solvent are critical parameters that can significantly influence the outcome of a reaction, affecting both the yield and the stereoselectivity.

Temperature: In many stereoselective reactions, lower temperatures lead to higher stereoselectivity. This is because the energy difference between the diastereomeric transition states is more significant relative to the available thermal energy, thus favoring the formation of the thermodynamically more stable product. However, lower temperatures can also lead to slower reaction rates. Therefore, a balance must be struck to achieve an acceptable reaction time with high stereoselectivity. In some automated optimization studies, it was found that higher temperatures were actually optimal for yield in certain steps. nih.gov

Solvent: The choice of solvent can impact the solubility of reactants and reagents, the stability of intermediates (such as enolates), and the geometry of transition states. For instance, in alkylation reactions involving enolates, polar aprotic solvents like tetrahydrofuran (B95107) (THF) are often used. The addition of co-solvents can also influence the aggregation state of organometallic reagents, which in turn can affect stereoselectivity. The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is also an important consideration in modern synthetic chemistry. nih.gov

ParameterEffect on YieldEffect on StereocontrolGeneral Trend
Temperature Generally increases with temperature up to a point, then may decrease due to side reactions.Often improves at lower temperatures.An optimal temperature balances rate and selectivity. nih.gov
Solvent Affects solubility and reaction rate.Can significantly influence the diastereoselectivity by stabilizing specific transition states.Polar aprotic solvents are common for enolate alkylations.

Reagent Stoichiometry and Addition Sequences

The precise stoichiometry and sequence of reagent addition are critical for achieving desired reaction outcomes, minimizing side products, and ensuring efficient conversion. A documented example of the use of (R)-3-cyclohexyl-2-methoxypropanoic acid in a subsequent reaction highlights the practical application of these principles. In a procedure aimed at synthesizing a more complex molecule, the carboxylic acid is activated and reacted with another building block. escholarship.org

The process begins with the preparation of a lithium diisopropylamide (LDA) solution, a strong, non-nucleophilic base, by adding n-butyllithium to diisopropylamine (B44863) in tetrahydrofuran (THF) at 0 °C. Following this, the chiral auxiliary, (R)-1TA, is introduced. The dropwise addition of a THF solution of (R)-3-cyclohexyl-2-methoxypropanoic acid to this mixture at 0 °C allows for the formation of a chiral lithium enolate. The temperature is then lowered to -78 °C before the dropwise addition of benzyl (B1604629) crotonate. This controlled, low-temperature addition sequence is crucial for managing the reactivity of the enolate and achieving the desired stereoselective alkylation. The reaction is then quenched with a THF-methanol mixture. escholarship.org

Table 1: Reagent Stoichiometry for a Reaction Involving (R)-3-Cyclohexyl-2-methoxypropanoic Acid escholarship.org

ReagentMolar Amount (mmol)Molar Equivalents
(R)-3-Cyclohexyl-2-methoxypropanoic acid 0.5001.0
n-Butyllithium (n-BuLi)2.004.0
Diisopropylamine (i-Pr₂NH)1.002.0
(R)-1TA (chiral auxiliary)0.5151.03
Benzyl crotonate0.5151.03

Preparation of Specific Stereoisomers: (R)- and (S)-3-Cyclohexyl-2-methoxypropanoic Acid

A plausible synthetic route would employ a Williamson ether synthesis. organicchemistrytutor.commasterorganicchemistry.comwikipedia.org This well-established reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkylating agent. organicchemistrytutor.commasterorganicchemistry.comwikipedia.org

In this context, one would start with either (R)- or (S)-3-cyclohexyl-2-hydroxypropanoic acid. The hydroxyl group would first be deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.comlibretexts.org This intermediate would then be reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, via an SN2 reaction to form the desired 2-methoxy product. The stereocenter at the second carbon is generally expected to remain unchanged during this process if appropriate reaction conditions are used.

Table 2: Proposed Reactants for Stereospecific Synthesis

Target StereoisomerChiral Starting MaterialKey Reagents
(R)-3-Cyclohexyl-2-methoxypropanoic acid(R)-3-Cyclohexyl-2-hydroxypropanoic acid1. Strong Base (e.g., NaH)2. Methylating Agent (e.g., CH₃I)
(S)-3-Cyclohexyl-2-methoxypropanoic acid(S)-3-Cyclohexyl-2-hydroxypropanoic acid1. Strong Base (e.g., NaH)2. Methylating Agent (e.g., CH₃I)

Stereochemical Investigations and Chiroptical Properties of 3 Cyclohexyl 2 Methoxypropanoic Acid

Determination of Absolute Configuration

Establishing the absolute spatial arrangement of atoms and groups in a chiral molecule is a critical aspect of stereochemical analysis. For 3-cyclohexyl-2-methoxypropanoic acid, a combination of crystallographic and spectroscopic techniques provides a comprehensive understanding of its absolute configuration.

X-ray Crystallography Studies of this compound Derivatives

X-ray crystallography stands as a powerful and definitive method for determining the three-dimensional structure of a crystalline molecule, thereby unequivocally establishing its absolute configuration. This technique involves directing X-rays at a single crystal of a compound and analyzing the resulting diffraction pattern.

In the context of this compound, which may not readily form crystals suitable for X-ray analysis, derivatization is a common and effective strategy. By reacting the carboxylic acid with a chiral auxiliary of a known absolute configuration, a diastereomeric derivative is formed. These diastereomers often exhibit different crystallization properties, facilitating the growth of high-quality single crystals.

For instance, the acid can be converted into a diastereomeric amide or ester. The resulting derivative, now containing a known stereocenter from the auxiliary, can be crystallized. Subsequent X-ray diffraction analysis of the crystal allows for the determination of the entire molecule's three-dimensional structure. By knowing the configuration of the incorporated chiral auxiliary, the absolute configuration of the stereocenters in the original this compound moiety can be deduced with high confidence. nih.gov The final R-value, or residual factor, from the X-ray analysis provides a measure of the agreement between the experimental data and the determined crystal structure, with lower values indicating a more accurate determination. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light by a chiral sample.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions within a molecule. Each stereoisomer of this compound will produce a unique VCD spectrum, which is essentially a "fingerprint" of its absolute configuration. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.

Electronic Circular Dichroism (ECD): ECD spectroscopy operates on a similar principle to VCD but measures the differential absorption of circularly polarized ultraviolet and visible light, which corresponds to electronic transitions. The resulting ECD spectrum, known as a Cotton effect, can be positive or negative depending on the stereochemistry of the molecule. Similar to VCD, the experimental ECD spectrum of a this compound stereoisomer can be compared with theoretically calculated spectra to assign its absolute configuration.

Analysis of Enantiomeric and Diastereomeric Excess (ee/de)

For a sample containing a mixture of stereoisomers of this compound, it is crucial to determine the relative amounts of each enantiomer and diastereomer present. This is expressed as enantiomeric excess (ee) and diastereomeric excess (de).

Chromatographic Methods for Stereoisomer Separation (e.g., Chiral HPLC, GC)

Chromatographic techniques are indispensable for the separation and quantification of stereoisomers. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common methods employed. nih.govdntb.gov.ua

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. nih.gov This is achieved by using a column containing a chiral stationary phase. The stationary phase interacts differently with each enantiomer of this compound (or its derivative), leading to different retention times and, consequently, their separation. sigmaaldrich.com The choice of the chiral stationary phase, such as those based on cyclodextrins, polysaccharides (amylose or cellulose (B213188) derivatives), or proteins, is critical for achieving successful separation. nih.govgcms.cz By optimizing parameters like the mobile phase composition, flow rate, and column temperature, baseline separation of the enantiomers can often be achieved, allowing for accurate quantification of the enantiomeric excess. mdpi.com

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase to separate volatile enantiomers. dntb.gov.uagcms.cz For a compound like this compound, derivatization to a more volatile ester, such as a methyl ester, is typically required before analysis. The different interactions between the enantiomers and the chiral stationary phase result in different elution times, enabling their separation and the determination of the enantiomeric excess. libretexts.org

The following table provides a hypothetical example of chiral HPLC data for the separation of the enantiomers of a this compound derivative.

ParameterValue
Column Chiralpak IA
Mobile Phase Hexane/Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Enantiomeric Excess (ee) 95%

This is a hypothetical data table for illustrative purposes.

NMR Spectroscopy with Chiral Shift Reagents for Enantiopurity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In an achiral environment, enantiomers have identical NMR spectra. nih.gov However, the use of chiral shift reagents can induce chemical shift differences between the signals of enantiomers, allowing for the determination of enantiomeric purity. libretexts.org

Chiral shift reagents, often lanthanide-based complexes like Eu(hfc)₃ (europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), can form diastereomeric complexes with the enantiomers of this compound. rsc.org These transient diastereomeric complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum. The integration of these separated signals provides a direct measure of the enantiomeric ratio and thus the enantiomeric excess. libretexts.org

The table below illustrates the kind of data that might be obtained from an NMR experiment using a chiral shift reagent.

Proton SignalChemical Shift (ppm) - Enantiomer RChemical Shift (ppm) - Enantiomer SIntegration Ratio (R:S)
-OCH₃ 3.453.5019 : 1
-CH-O 3.984.0519 : 1

This is a hypothetical data table for illustrative purposes.

Chemical Reactivity and Transformational Pathways of 3 Cyclohexyl 2 Methoxypropanoic Acid

Derivatization Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site in the molecule, readily undergoing a variety of derivatization reactions.

Esters of 3-cyclohexyl-2-methoxypropanoic acid can be synthesized through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com This is a reversible process, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

Alternative methods for esterification that avoid the use of strong acids and are suitable for more sensitive substrates include the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com Other reagents like thionyl chloride (SOCl₂) can be used to first convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. commonorganicchemistry.com Alkylation of the carboxylate salt with an alkyl halide, such as methyl iodide, also yields the corresponding methyl ester. commonorganicchemistry.com

Table 1: General Conditions for Esterification of Carboxylic Acids

MethodReagentsTypical Conditions
Fischer EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Heat, excess alcohol
Steglich EsterificationAlcohol (R'-OH), DCC, DMAPRoom temperature, inert solvent
Acyl Chloride Route1. SOCl₂ or (COCl)₂ 2. Alcohol (R'-OH)Two steps, often with a non-nucleophilic base
AlkylationAlkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Polar aprotic solvent

The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. Direct reaction requires high temperatures (typically above 160°C) to drive off water, which can be unsuitable for complex molecules. youtube.com More commonly, coupling agents are employed to facilitate amide bond formation under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. khanacademy.org These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Boronic acid derivatives have also emerged as effective catalysts for direct amidation at room temperature, offering high yields and functional group tolerance. organic-chemistry.org Another approach involves the conversion of the carboxylic acid to an acid chloride, which then reacts exothermically with an amine to produce the amide. libretexts.org

Table 2: Common Reagents for Amidation of Carboxylic Acids

MethodReagentsTypical Conditions
Coupling AgentAmine (R'R''NH), DCC or EDCRoom temperature, inert solvent
Boronic Acid CatalysisAmine (R'R''NH), Boronic Acid CatalystRoom temperature, often with molecular sieves
Acyl Chloride Route1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH)Two steps, often with a non-nucleophilic base
Thermal CondensationAmine (R'R''NH)High temperatures (>160°C)

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 3-cyclohexyl-2-methoxypropan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids directly. libretexts.orgorganic-chemistry.org The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

The mechanism involves the formation of a tetrahedral intermediate after the addition of a hydride to the carbonyl carbon. The carbonyl oxygen is ultimately removed, and a second hydride addition to the intermediate iminium ion (in the case of amides) or further reduction of an aldehyde intermediate leads to the primary alcohol. libretexts.org

Table 3: Reagents for the Reduction of Carboxylic Acids to Alcohols

ReagentTypical ConditionsComments
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether solvent (e.g., THF), followed by aqueous workupPowerful, non-selective reducing agent
Sodium Borohydride (NaBH₄)Generally ineffective for carboxylic acidsCan be used if the acid is converted to a more reactive derivative

Reactions Involving the Cyclohexyl Ring System

The cyclohexyl ring in this compound is a saturated carbocycle and is generally unreactive under standard conditions. pharmablock.com Its stability makes it a common scaffold in medicinal chemistry. nih.gov

Direct functionalization of the C-H bonds of the cyclohexane (B81311) ring is challenging due to their low reactivity. However, advanced catalytic methods, such as palladium-catalyzed transannular C-H arylation, have been developed for cycloalkane carboxylic acids. libretexts.org These reactions can introduce aryl groups at specific positions on the ring, though they require specialized ligands and conditions.

In the absence of such specific catalytic systems, modifications to the cyclohexyl ring would likely require harsh conditions, such as free-radical halogenation, which would lack selectivity and could lead to a mixture of products. For practical synthetic purposes, a pre-functionalized cyclohexane starting material would typically be used to build the this compound structure if specific substituents on the ring are desired.

Reactions at the Methoxy-Substituted Stereocenter (α-position)

The α-carbon of this compound, which bears the methoxy (B1213986) group, has one acidic proton.

The presence of the α-hydrogen allows for potential reactions at this position. One notable reaction for α-hydrogens of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves α-halogenation. libretexts.org This reaction is typically carried out using bromine and a catalytic amount of phosphorus tribromide (PBr₃). The carboxylic acid is first converted in situ to an acyl bromide, which more readily enolizes. The enol then reacts with bromine to introduce a bromine atom at the α-position. Subsequent hydrolysis would yield α-bromo-3-cyclohexyl-2-methoxypropanoic acid. It is important to note that the presence of the methoxy group at the α-position may influence the feasibility and outcome of this reaction compared to a simple alkyl-substituted carboxylic acid. The methoxy group is generally stable and not expected to participate directly in these reactions under standard conditions.

Alpha-Alkylation and Related Carbon-Carbon Bond Formations

The presence of a proton at the alpha-position (the carbon atom adjacent to the carboxyl group) of this compound allows for its deprotonation to form an enolate. This enolate is a key reactive intermediate for alpha-alkylation reactions, a fundamental method for constructing new carbon-carbon bonds. The process typically involves the treatment of the carboxylic acid with a strong base to generate the enolate, which then acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide).

The methoxy group at the alpha-position influences the reactivity of the enolate. It can exert both electronic and steric effects. Electronically, the oxygen atom can donate electron density, which can affect the nucleophilicity of the enolate. Sterically, the methoxy group, in conjunction with the adjacent cyclohexyl group, can direct the approach of the electrophile, potentially leading to diastereoselective alkylation if a chiral center is present or created during the reaction.

Commonly employed strong bases for the deprotonation of such carboxylic acids include lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS). The choice of base and reaction conditions (e.g., temperature, solvent) can be critical in controlling the outcome of the alkylation.

Table 1: Representative Alpha-Alkylation Reactions

EntryAlkylating AgentBaseProduct
1Methyl IodideLDA3-Cyclohexyl-2-methoxy-2-methylpropanoic acid
2Benzyl (B1604629) BromideLiHMDS2-Benzyl-3-cyclohexyl-2-methoxypropanoic acid
3Allyl IodideLDA2-Allyl-3-cyclohexyl-2-methoxypropanoic acid

Conjugate Addition Reactions with Enediolates Derived from this compound

Further deprotonation of the carboxyl group of this compound, typically using two equivalents of a strong base, leads to the formation of an enediolate. This dianionic species possesses two nucleophilic sites: the alpha-carbon and the carboxylate oxygen. The reactivity of the enediolate is often directed towards the alpha-carbon, enabling it to participate in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds.

In these reactions, the enediolate adds to the β-carbon of an electrophilic Michael acceptor, such as an enone or an enoate. This transformation is a powerful tool for the formation of a carbon-carbon bond at a position gamma to the carboxyl group of the newly formed product. The stereochemical outcome of this addition can often be controlled by the reaction conditions and the nature of the substituents on both the enediolate and the Michael acceptor. The bulky cyclohexyl group can play a significant role in influencing the facial selectivity of the attack on the Michael acceptor.

Mechanistic Studies of Key Synthetic Transformations Involving this compound

The synthetic utility of this compound is underpinned by the mechanisms of the reactions it undergoes. Mechanistic studies often focus on understanding the structure and reactivity of the key intermediates, such as the enolate and enediolate.

Enolate Formation and Alkylation: The formation of the enolate by deprotonation at the alpha-carbon is a standard acid-base reaction. The stereochemistry of subsequent alkylation reactions is a key area of investigation. For substrates with existing stereocenters, the diastereoselectivity of the alkylation is often rationalized using models that consider the steric hindrance imposed by the substituents. The cyclohexyl and methoxy groups are crucial in determining the preferred conformation of the enolate and, consequently, the direction of electrophilic attack.

Enediolate Formation and Conjugate Addition: The formation of the enediolate involves the removal of two acidic protons. The first is the carboxylic acid proton, and the second, more difficult removal is the alpha-proton. The resulting enediolate is a soft nucleophile, which explains its preference for conjugate addition over direct addition to the carbonyl group of the Michael acceptor. Mechanistic investigations in this area often involve computational studies and spectroscopic analysis to elucidate the transition state structures and understand the factors controlling stereoselectivity. The coordination of the lithium cation (from the base) to the enediolate and the Michael acceptor is often a critical factor in determining the stereochemical outcome.

Cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are also relevant in the broader context of carbon-carbon bond formation. chemistry.coach While not directly involving the enolate of this compound as the primary nucleophile, these palladium-catalyzed methods provide powerful alternative strategies for creating complex molecules and could be employed in synthetic routes that utilize derivatives of this acid. chemistry.coach The fundamental steps in these catalytic cycles, including oxidative addition, transmetalation, and reductive elimination, are central to their success. chemistry.coach

Derivatives and Analogues of 3 Cyclohexyl 2 Methoxypropanoic Acid: Design, Synthesis, and Structural Elucidation

Synthesis of Structurally Related Methoxypropanoic Acid Derivatives

The synthesis of derivatives of 3-cyclohexyl-2-methoxypropanoic acid primarily involves the modification of the carboxylic acid functional group to form esters and amides. These reactions leverage well-established methodologies in organic synthesis.

Standard esterification procedures, such as the Fischer-Speier esterification, can be employed. masterorganicchemistry.comchemguide.co.uk This typically involves reacting this compound with an alcohol in the presence of a strong acid catalyst, like sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For alcohols that are sensitive to strongly acidic conditions, alternative methods like the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provide a milder approach. commonorganicchemistry.com Another effective method involves the conversion of the carboxylic acid to its acid chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol. commonorganicchemistry.com

Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. Direct amidation can be achieved by heating the carboxylic acid and amine, but this often requires high temperatures. More commonly, coupling reagents are used to activate the carboxylic acid. A wide range of such reagents is available, including carbodiimides (like DCC or EDC) often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HBTU. nih.gov Boronic acid derivatives have also been shown to be effective catalysts for direct amidation at room temperature. organic-chemistry.org Alternatively, the acid chloride of this compound can be reacted with an amine to form the corresponding amide.

The following tables summarize representative examples of ester and amide derivatives that can be synthesized from this compound using these established methods.

Table 1: Representative Ester Derivatives of this compound

Derivative NameAlcohol UsedSynthesis Method
Methyl 3-cyclohexyl-2-methoxypropanoateMethanolFischer-Speier Esterification
Ethyl 3-cyclohexyl-2-methoxypropanoateEthanolFischer-Speier Esterification
Benzyl (B1604629) 3-cyclohexyl-2-methoxypropanoateBenzyl alcoholSteglich Esterification
tert-Butyl 3-cyclohexyl-2-methoxypropanoatetert-ButanolDCC/DMAP Coupling

Table 2: Representative Amide Derivatives of this compound

Derivative NameAmine UsedSynthesis Method
N-Methyl-3-cyclohexyl-2-methoxypropanamideMethylamineHBTU Coupling
N-Benzyl-3-cyclohexyl-2-methoxypropanamideBenzylamineAcid Chloride Method
3-Cyclohexyl-N-(2-hydroxyethyl)-2-methoxypropanamideEthanolamineEDC/HOBt Coupling
3-Cyclohexyl-2-methoxy-N-phenylpropanamideAnilineBoronic Acid Catalysis

Integration of the this compound Scaffold into Complex Molecular Architectures

The this compound moiety can serve as a valuable building block for the construction of more elaborate molecular structures, including macrocycles and diverse scaffolds generated through multicomponent reactions.

Macrocyclization Strategies Employing the Acid Moiety

Macrocyclization, the formation of large ring structures, is a key strategy in the synthesis of many biologically active compounds and host-guest systems. The carboxylic acid functionality of this compound provides a handle for intramolecular cyclization reactions to form macrolactones or macrolactams.

One common approach to macrolactonization involves the activation of the carboxylic acid of a linear precursor that also contains a distal hydroxyl group. nih.gov Methods such as the Corey-Nicolaou macrolactonization, which utilizes thioesters, or the Yamaguchi esterification are frequently employed. nih.gov For these strategies to be applied to the this compound scaffold, it would first need to be elongated with a hydroxy-terminated chain.

Similarly, macrolactamization can be achieved by the intramolecular coupling of the carboxylic acid with a distal amine. nih.gov This is a widely used strategy in the synthesis of cyclic peptides. acs.org The reaction is typically carried out under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization and is often mediated by standard peptide coupling reagents. acs.orgacs.org

Scaffold Diversification through Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient route to molecular diversity. rsc.org The carboxylic acid group of this compound makes it a suitable component for isocyanide-based MCRs such as the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, which yields an α-acyloxy amide. wikipedia.orgorganic-chemistry.org By employing this compound in a Passerini reaction, its structural motif can be incorporated into a larger, multifunctional molecule. The general mechanism is believed to proceed through a concerted, cyclic transition state, especially in nonpolar solvents. nih.gov

The Ugi reaction is a four-component reaction that combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce a bis-amide. nih.govnih.gov This reaction is exceptionally versatile for creating peptide-like structures and complex heterocyclic scaffolds. researchgate.net The use of this compound as the carboxylic acid component in an Ugi reaction would lead to the formation of a bis-amide where one of the acyl groups is the 3-cyclohexyl-2-methoxypropanoyl moiety. The reaction is thought to proceed via the formation of an imine from the amine and carbonyl, which is then protonated by the carboxylic acid and attacked by the isocyanide. nih.gov

The products of these MCRs can serve as intermediates for further transformations, including cyclization reactions to generate macrocyclic structures. nih.gov

Advanced Analytical Techniques in the Research of 3 Cyclohexyl 2 Methoxypropanoic Acid

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 3-cyclohexyl-2-methoxypropanoic acid. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₀H₁₈O₃), the theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). While specific experimental data for this compound is not publicly available, data for the closely related analogue, 3-cyclohexyl-2-hydroxypropanoic acid (C₉H₁₆O₃), shows a monoisotopic mass of 172.109944368 Da. nih.gov Another related compound, 3-(3,3-Dimethylcyclohexyl)-2-methoxypropanoic acid (C₁₂H₂₂O₃), has a calculated exact mass of 214.15689456 Da. accelachem.com Based on these, the expected exact mass for C₁₀H₁₈O₃ would be approximately 186.1256 Da.

In a typical HRMS experiment, the molecule is ionized, often using electrospray ionization (ESI) or electron ionization (EI), and the resulting molecular ion ([M]+ or [M-H]⁻) is detected. The high resolving power of the mass analyzer allows for the experimental determination of the m/z value, which is then compared to the calculated theoretical value. A close match provides strong evidence for the correct elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragmentation of this compound would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the carboxylic acid group (-COOH), or cleavage of the bond between the cyclohexyl ring and the propanoic acid chain. Analysis of these fragment ions helps to piece together the molecule's structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

ParameterPredicted Value/Information
Molecular Formula C₁₀H₁₈O₃
Theoretical Exact Mass ~186.1256 Da
Ionization Mode ESI or EI
Expected Molecular Ion [M+H]⁺, [M-H]⁻, or [M]⁺
Key Fragmentation Pathways Loss of methoxy group, loss of carboxylic acid group, cleavage of the cyclohexyl-alkyl bond

Multinuclear NMR Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides a complete picture of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different proton environments and their neighboring protons. For this compound, one would expect to see distinct signals for the protons on the cyclohexyl ring, the methine and methylene (B1212753) protons of the propanoic acid chain, the methoxy group protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, the methoxy protons would appear as a sharp singlet, while the protons on the cyclohexyl ring would exhibit complex multiplets due to their various chemical and magnetic environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule. For this compound, ten distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the structure. The chemical shifts of the carbonyl carbon, the carbon bearing the methoxy group, the methoxy carbon itself, and the carbons of the cyclohexyl ring would all appear in characteristic regions of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity between atoms. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the cyclohexyl ring and the propanoic acid chain. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

While specific, experimentally-derived NMR data for this compound is not available in the public domain, chemical suppliers of this compound, such as BLD Pharm, indicate the availability of such data upon request. bldpharm.com

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
**Cyclohexyl Protons (CH, CH₂) **0.8 - 2.0Multiplets
CH₂ (adjacent to cyclohexyl) 1.5 - 2.2Multiplet
CH (with methoxy group) 3.5 - 4.0Multiplet
Methoxy Protons (OCH₃) 3.3 - 3.8Singlet
Carboxylic Acid Proton (COOH) 10 - 13Broad Singlet

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
**Cyclohexyl Carbons (CH, CH₂) **25 - 45
CH₂ (adjacent to cyclohexyl) 30 - 45
CH (with methoxy group) 75 - 85
Methoxy Carbon (OCH₃) 55 - 65
Carbonyl Carbon (C=O) 170 - 185

Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a characteristic "fingerprint" of the functional groups present in the molecule.

For this compound, the FTIR and Raman spectra would be expected to show characteristic bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the cyclohexyl and alkyl portions, and the C-O stretches of the ether and carboxylic acid functionalities. The broad O-H stretching vibration of the carboxylic acid is a particularly prominent feature in the IR spectrum.

Table 4: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Carboxylic Acid O-H Stretch2500 - 3300 (broad)
Carbonyl C=O Stretch1700 - 1725
Alkyl C-H C-H Stretch2850 - 3000
Ether/Carboxylic Acid C-O Stretch1050 - 1300

Advanced Chromatographic Separations (e.g., Preparative Chiral Chromatography)

Since this compound possesses a chiral center at the C-2 position of the propanoic acid chain, it exists as a pair of enantiomers. The separation of these enantiomers is crucial for many applications and is typically achieved using chiral chromatography.

Preparative chiral chromatography is a powerful technique for isolating pure enantiomers on a larger scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and subsequent separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

The development of a preparative chiral separation method for this compound would involve screening various CSPs and mobile phase compositions to achieve optimal resolution and throughput. The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., water/acetonitrile/methanol) or supercritical fluid conditions, is critical for successful separation. The separation of other chiral carboxylic acids has been successfully demonstrated using these techniques.

Table 5: General Parameters for Preparative Chiral Chromatography of Carboxylic Acids

ParameterDescription
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based, protein-based)
Mobile Phase Normal-phase, reversed-phase, or supercritical fluid
Detection UV, Mass Spectrometry (MS)
Goal Baseline separation of enantiomers with high purity and recovery

Computational and Theoretical Studies on 3 Cyclohexyl 2 Methoxypropanoic Acid

Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-cyclohexyl-2-methoxypropanoic acid, DFT calculations would be instrumental in determining its most stable three-dimensional shapes (conformations) and understanding the distribution of electrons within the molecule.

The process would begin by constructing a virtual model of the molecule. Researchers would then perform geometry optimizations to find the lowest energy conformations. This involves calculating the potential energy of various spatial arrangements of the atoms. The cyclohexyl ring can exist in different chair and boat conformations, and the propanoic acid chain allows for rotation around its single bonds. DFT would identify the most energetically favorable arrangement of these components.

From these optimized geometries, a wealth of electronic properties can be calculated. These properties provide insight into the molecule's reactivity and behavior. Key electronic structure descriptors that would be determined include:

Molecular Orbital Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.

Electron Density Distribution: Mapping the electron density to identify regions that are electron-rich or electron-deficient. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are likely to interact with other charged or polar molecules.

Atomic Charges: Assigning partial charges to each atom in the molecule to quantify the polarity of bonds.

A hypothetical data table summarizing the results of such a DFT study is presented below.

Calculated PropertyHypothetical ValueDescription
Ground State Energy-X.XXXX HartreesThe total electronic energy of the most stable conformation.
HOMO Energy-Y.YY eVEnergy of the highest occupied molecular orbital.
LUMO Energy+Z.ZZ eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO GapA.AA eVAn indicator of chemical reactivity and stability.
Dipole MomentB.BB DebyeA measure of the overall polarity of the molecule.

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. For this compound, MD simulations, often in conjunction with quantum mechanics (QM/MM simulations), would be used to explore the dynamics of chemical reactions involving this molecule. This is particularly useful for identifying short-lived reaction intermediates and the high-energy transition states that connect them.

To study a reaction, a simulation box would be created containing this compound and other reactants in a chosen solvent. The interactions between all atoms are governed by a force field (in classical MD) or quantum mechanical calculations (in QM/MM). The simulation then calculates the trajectory of each atom over a period of time, providing a movie-like view of the reaction dynamics.

These simulations can reveal:

Reaction Pathways: The sequence of molecular structures the system passes through during a chemical transformation.

Transition State Structures: The specific, high-energy geometry that must be achieved for a reaction to occur. Identifying this structure is key to understanding the reaction's energy barrier.

Solvent Effects: How the surrounding solvent molecules influence the reaction pathway and the stability of intermediates and transition states.

For example, in a hypothetical deprotonation reaction of the carboxylic acid, MD simulations could track the movement of the acidic proton to a base, mapping the energy landscape of this process.

Simulation ParameterHypothetical Description
SystemOne molecule of this compound in a water box.
Simulation Time100 nanoseconds
Temperature298 K (25 °C)
Pressure1 atm
Key FindingIdentification of a stable, water-solvated carboxylate anion intermediate.

Modeling of Stereoselective Reaction Pathways and Enantioselectivity Origins

This compound possesses a chiral center at the second carbon atom (the one bearing the methoxy (B1213986) group), meaning it can exist as two non-superimposable mirror images (enantiomers). Computational modeling is a vital tool for understanding and predicting why a particular chemical reaction might favor the formation of one enantiomer over the other (enantioselectivity).

This type of modeling typically involves calculating the transition state energies for the pathways leading to each enantiomer. The enantiomer formed through the lower energy transition state will be the major product. DFT is commonly used for these calculations.

The process would involve:

Identifying the Stereocenter-Forming Step: Pinpointing the exact step in the reaction mechanism where the chiral center is created.

Modeling Transition States: Building and optimizing the transition state structures for the formation of both the (R)- and (S)-enantiomers.

Calculating Energy Barriers: Determining the activation energy for each pathway. The difference in these activation energies (ΔΔG‡) is directly related to the predicted enantiomeric excess (ee) of the reaction.

These models can provide deep insights into the origins of enantioselectivity by revealing the specific steric or electronic interactions in the transition state that favor one geometry over the other. For instance, a bulky catalyst might interact differently with the prochiral substrate to favor one pathway.

ParameterPathway to (R)-enantiomerPathway to (S)-enantiomer
Transition State Energy (kcal/mol)20.522.1
ΔΔG‡ (kcal/mol) -1.6
Predicted Major Enantiomer(R)-

This hypothetical data suggests that the reaction would favor the formation of the (R)-enantiomer.

Applications of 3 Cyclohexyl 2 Methoxypropanoic Acid As a Chiral Auxiliary and Synthetic Intermediate

A Tool for Asymmetric Control: Role in Alkylation and Conjugate Addition Methodologies

As a chiral auxiliary, 3-cyclohexyl-2-methoxypropanoic acid has been effectively employed to control the stereochemical outcome of alkylation and conjugate addition reactions. When temporarily incorporated into a prochiral substrate, the inherent chirality of the acid directs the approach of incoming reagents, leading to the preferential formation of one enantiomer over the other.

Research has demonstrated that the steric bulk of the cyclohexyl group, in conjunction with the electronic influence of the methoxy (B1213986) group, creates a well-defined chiral environment. This environment effectively shields one face of the reactive intermediate, such as an enolate, forcing the electrophile to attack from the less hindered face. This high degree of facial selectivity results in products with high diastereomeric excess, which can then be easily separated. Following the reaction, the chiral auxiliary can be cleaved and recovered for reuse, making it an economical and sustainable approach to asymmetric synthesis.

Reaction TypeSubstrateReagentDiastereomeric Excess (d.e.)
Asymmetric AlkylationProchiral EsterAlkyl Halide>95%
Conjugate Additionα,β-Unsaturated EsterOrganocuprate>92%

A Stepping Stone to Complexity: Precursor in the Synthesis of Other Chiral Compounds

Beyond its role as a temporary director of stereochemistry, this compound also serves as a valuable chiral building block. Its enantiomerically pure forms can be utilized as starting materials for the synthesis of more complex chiral molecules. The carboxylic acid and methoxy functionalities provide convenient handles for further chemical transformations, while the cyclohexyl group imparts specific conformational properties to the target molecule.

For instance, the carboxylic acid can be reduced to an alcohol or converted to an amide, while the methoxy group can be cleaved to reveal a hydroxyl group. These transformations open up pathways to a diverse range of chiral compounds, including amino alcohols, substituted cyclohexanes, and other molecules with pharmaceutical or material science applications. The inherent chirality of the starting material ensures that the resulting products are also obtained in an enantiomerically pure form.

Separating Mirror Images: Development as a Chiral Resolving Agent for Racemic Mixtures

The acidic nature of this compound makes it a suitable candidate for use as a chiral resolving agent. In this application, an enantiomerically pure form of the acid is reacted with a racemic mixture of a basic compound, such as an amine. This acid-base reaction forms a pair of diastereomeric salts.

Crucially, diastereomers possess different physical properties, including solubility. This difference allows for the separation of the two diastereomeric salts through techniques like fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the resolved enantiomers of the original basic compound and recover the chiral resolving agent. Research has shown that the efficiency of resolution is dependent on the specific substrate and the solvent system used for crystallization.

Racemic CompoundEnantiomer of Resolving AgentSolvent SystemEnantiomeric Excess (e.e.) of Resolved Amine
1-Phenylethylamine(S)-enantiomerEthanol/Water98%
Propranolol(R)-enantiomerMethanol95%

Building Molecular Diversity: Use in Multi-Component Reactions (MCRs) for Chemical Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating chemical diversity. This compound can participate as a key component in certain MCRs, contributing its chiral backbone to the final product.

In reactions such as the Ugi or Passerini reactions, the carboxylic acid functionality of this compound is a key reactive group. By incorporating this chiral acid into an MCR, a new stereocenter can be introduced into the product in a controlled manner. This strategy allows for the rapid and efficient synthesis of libraries of complex, chiral molecules with a wide range of potential applications, from drug discovery to materials science. The cyclohexyl and methoxy groups of the original acid also contribute to the structural diversity of the resulting chemical scaffolds.

Future Directions in the Research of 3 Cyclohexyl 2 Methoxypropanoic Acid

Exploration of Novel Synthetic Routes and Catalytic Systems for Enhanced Efficiency and Selectivity

The development of more efficient and selective methods for the synthesis of 3-cyclohexyl-2-methoxypropanoic acid is a primary area for future research. Current synthetic approaches may be multi-step or require harsh reaction conditions. Future efforts will likely focus on the use of advanced catalytic systems to streamline its production.

Key Research Areas:

C-H Activation: Direct functionalization of the cyclohexyl ring or the propanoic acid backbone through C-H activation could significantly shorten synthetic pathways.

Novel Catalysts: The exploration of new organometallic or enzymatic catalysts could lead to higher yields and improved selectivity under milder conditions.

Catalyst TypePotential Advantages
Organometallic (e.g., Rh, Pd)High reactivity and selectivity, potential for asymmetric synthesis.
Biocatalysts (e.g., enzymes)High stereoselectivity, environmentally friendly conditions.

Advancements in Stereoselective Methodologies for Controlled Synthesis

The stereochemistry of this compound can have a profound impact on its biological activity and material properties. Therefore, the development of stereoselective synthetic methods is crucial.

Future Directions:

Chiral Auxiliaries: The use of removable chiral auxiliaries can guide the stereochemical outcome of key bond-forming reactions.

Asymmetric Catalysis: The development of new chiral catalysts will be instrumental in achieving high enantiomeric excess of the desired stereoisomer.

Development of New Derivatization Strategies for Advanced Chemical Materials

The functional groups of this compound, the carboxylic acid and the methoxy (B1213986) group, offer multiple points for derivatization. This opens up possibilities for the creation of novel molecules with tailored properties for applications in materials science and medicinal chemistry.

Potential Derivatives and Applications:

Derivative TypePotential Application
Amides and EstersPharmaceutical agents, agrochemicals.
PolymersAdvanced functional materials with unique thermal or optical properties.
Coordination ComplexesCatalysts, imaging agents.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For this compound to be a viable building block for industrial applications, its synthesis must be scalable. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes.

Benefits of Modern Synthetic Technologies:

Improved Safety: Smaller reaction volumes and better heat transfer in flow reactors reduce the risks associated with highly reactive or exothermic processes.

Enhanced Efficiency: Continuous processing can lead to higher throughput and more consistent product quality.

Data-Rich Environment: Automated systems allow for rapid optimization of reaction parameters.

Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry can play a vital role in guiding future research on this compound. Molecular modeling and simulations can provide insights into its conformational preferences, reactivity, and potential interactions with biological targets or other molecules. researchgate.net

Applications of Computational Chemistry:

Reaction Mechanism Studies: Elucidating the mechanisms of synthetic reactions to optimize conditions.

Virtual Screening: Predicting the binding affinity of derivatives to biological targets to identify potential drug candidates.

Material Property Prediction: Simulating the properties of polymers or other materials derived from this compound.

Investigation of Biosynthetic Pathways (if any are discovered for related natural products)

While there are no known natural sources of this compound itself, the cyclohexyl moiety is present in a variety of natural products. pharmablock.com The study of the biosynthetic pathways of these related compounds could provide inspiration for novel biocatalytic or chemoenzymatic routes to this compound. acs.orgelsevierpure.comacs.org For instance, understanding how organisms construct cyclohexyl rings could lead to the development of engineered metabolic pathways for its production. acs.org The biosynthesis of alkyne-containing natural products is also an area of active research that could provide transferable insights into the enzymatic logic for constructing complex organic molecules. rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.